molecular formula C7H7N3OS B11909604 2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B11909604
M. Wt: 181.22 g/mol
InChI Key: YZYGOVKYWVCUDT-UHFFFAOYSA-N
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Description

6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a thioxo group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with a suitable thiocarbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of suitable catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound’s derivatives are explored for their potential use in materials science and as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the pyrrolo[2,3-d]pyrimidine core play crucial roles in binding to these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Lacks the methyl group at the 6-position.

    6-Methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Contains an oxo group instead of a thioxo group.

    2,3-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: Lacks both the methyl and thioxo groups.

Uniqueness

6-Methyl-2-thioxo-2,3-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to the presence of both the thioxo group and the methyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile scaffold for drug development and other scientific applications.

Biological Activity

2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its effects on cancer cell lines, enzymatic inhibition, and pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N3OSC_7H_7N_3OS, with a molecular weight of approximately 183.21 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer activity. For instance, a related compound was shown to have IC50 values ranging from 29 to 59 µM against various cancer cell lines, indicating promising cytotoxic effects . Specifically, another derivative exhibited strong inhibition against EGFR and CDK2 with IC50 values between 40 to 204 nM .

Table 1: Anticancer Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget EnzymeIC50 (nM)Cancer Cell Line
5kEGFR40HepG2
Her2204MDA-MB-231
VEGFR2N/AVarious
CDK2N/AVarious

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 5k was found to increase pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 in HepG2 cells . This indicates a multi-faceted approach to inhibiting tumor growth.

Enzymatic Inhibition

The compound has been explored as a potential inhibitor of various kinases. One study identified a derivative that inhibited JAK1 with an IC50 value of 8.5 nM and demonstrated selectivity over JAK2 with a selectivity index of 48 . Such selectivity is crucial for reducing off-target effects in therapeutic applications.

Pharmacokinetics and ADME Properties

Pharmacokinetic studies are essential for understanding the viability of any new drug candidate. In vivo studies on related compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have been subjected to extensive ADME profiling to assess their pharmacological potential in clinical settings .

Case Studies

A notable case study involved the evaluation of a series of pyrrolo[2,3-d]pyrimidine derivatives in mouse models. These studies revealed that certain compounds could significantly inhibit tumor growth and metastasis in models of triple-negative breast cancer (TNBC), showcasing their potential as therapeutic agents against aggressive cancer types .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methyl-2-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3OS/c1-3-2-4-5(8-3)9-7(12)10-6(4)11/h2H,1H3,(H3,8,9,10,11,12)

InChI Key

YZYGOVKYWVCUDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)NC(=S)NC2=O

Origin of Product

United States

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